Phenyl 3,5-dinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1523-20-2 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
phenyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H |
InChI Key |
CMBSDXYRJXGTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Benzoic acid, 3,5-dinitro-, phenyl ester |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of Phenyl 3,5 Dinitrobenzoate
Role of Nitro Functional Groups in Reactivity
The presence of two nitro (-NO₂) groups on the aromatic ring profoundly influences the electron density distribution across the molecule, thereby defining its reactivity pathways. nih.gov These groups are strongly electron-withdrawing through both inductive and resonance effects.
Electrophilic Substitution Pathways
The nitro groups are powerful deactivating groups for electrophilic aromatic substitution. By withdrawing electron density, they make the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. stackexchange.com The nitration of nitrobenzene to produce 1,3-dinitrobenzene is substantially slower than the nitration of benzene (B151609) itself and requires more forcing conditions. wikipedia.org
In Phenyl 3,5-dinitrobenzoate (B1224709), the benzoate (B1203000) ring is highly deactivated due to the presence of two meta-directing nitro groups. Any potential electrophilic attack would be directed to the C-5 position, which is meta to both existing nitro groups. However, such a reaction is energetically unfavorable and would require extremely harsh conditions.
Conversely, the phenyl ring of the ester group is activated towards electrophilic substitution by the ester oxygen, which can donate a lone pair of electrons via resonance. This makes the phenyl ring more susceptible to electrophilic attack than the dinitrobenzoate ring, with substitution favored at the ortho and para positions. reddit.com
Table 1: Relative Reactivity towards Electrophilic Aromatic Substitution
| Compound | Substituent(s) | Effect on Ring | Relative Reactivity |
|---|---|---|---|
| Benzene | -H | Neutral | 1 (Reference) |
| Nitrobenzene | -NO₂ | Strongly Deactivating | ~10⁻⁸ |
| 1,3-Dinitrobenzene | Two -NO₂ | Very Strongly Deactivating | Extremely Low |
| Phenyl Acetate (Phenoxy portion) | -OC(O)CH₃ | Activating | >1 |
Aromatic Amine Reactions
If the nitro groups of Phenyl 3,5-dinitrobenzoate were to be reduced, they would form amino (-NH₂) groups, transforming the electronic nature of the aromatic ring. Aromatic amines are highly reactive towards electrophilic aromatic substitution. libretexts.org The amino group is a strong activating, ortho/para-directing substituent. This transformation would render the dinitrobenzoate ring, now a diaminobenzoate ring, highly susceptible to reactions such as bromination, nitration, and sulfonation. Aromatic amines also undergo a unique set of reactions, including diazotization with nitrous acid at low temperatures to form diazonium salts, which are versatile intermediates in organic synthesis. noaa.govslideshare.net At higher temperatures, reaction with nitrous acid can yield phenols. slideshare.net
Influence on Nucleophilic Substitution and Reduction Reactions
The strong electron-withdrawing nature of the two nitro groups makes the dinitrobenzoate ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While this compound itself does not have a typical leaving group on the ring (like a halide), dinitro-aromatic compounds are generally susceptible to this type of reaction. libretexts.orgresearchgate.net The nitro groups can stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the nucleophilic attack. wikipedia.orglibretexts.org
The nitro groups themselves are readily reduced. The reduction of aromatic nitro compounds can yield a variety of products depending on the reducing agent and reaction conditions. wikipedia.org
Complete Reduction: Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or reduction with metals in acid (e.g., Sn/HCl or Fe/HCl) typically reduces the nitro groups completely to amino groups (anilines). rsc.orgphysicsandmathstutor.com
Partial Reduction: Milder reducing agents can lead to intermediate products. For example, reduction can yield nitroso compounds, which can be further reduced to hydroxylamines. wikipedia.orgmdpi.com Using reagents like sodium sulfide can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org
Table 2: Common Reduction Pathways for Aromatic Nitro Groups
| Reagent/Condition | Product | Extent of Reduction |
|---|---|---|
| H₂, Pd/C (Catalytic Hydrogenation) | Amine (-NH₂) | Complete |
| Fe, HCl or Sn, HCl | Amine (-NH₂) | Complete |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Partial |
| Na₂S or (NH₄)₂S (Zinin reduction) | Amine (-NH₂) | Complete (can be selective) |
Ester Linkage Transformations
The ester linkage is a second major site of reactivity in the this compound molecule, susceptible to cleavage through hydrolysis and transesterification.
Hydrolysis Mechanisms
Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, also known as saponification, is particularly effective as it is an irreversible process. chemguide.co.uk
For this compound, alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. The presence of the two electron-withdrawing nitro groups on the benzoate ring enhances the electrophilicity of this carbonyl carbon, making the ester more susceptible to hydrolysis compared to unsubstituted phenyl benzoate. doubtnut.comimperfectpharmacy.in The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the phenoxide ion, which is a relatively good leaving group. The final products are 3,5-dinitrobenzoate salt and phenol (B47542). chemguide.co.uk
Interestingly, studies on the analogous methyl 3,5-dinitrobenzoate have shown that under certain conditions (e.g., in DMSO solvent), there can be a competition between nucleophilic attack at the carbonyl carbon (leading to hydrolysis) and nucleophilic attack on the aromatic ring (leading to a stable Meisenheimer complex). researchgate.neted.gov
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgmasterorganicchemistry.com this compound can undergo transesterification with an alcohol (R-OH) to yield an alkyl 3,5-dinitrobenzoate and phenol.
Under basic conditions, the mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide ion (RO⁻). This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the phenoxide leaving group, resulting in the new ester. masterorganicchemistry.com The reaction is typically reversible, and an excess of the alcohol is often used to drive the equilibrium towards the desired product. mdpi.com Catalysts, such as lanthanide salts, have been shown to greatly accelerate the methanolysis of aryl esters. cdnsciencepub.com
Elimination Reaction Pathways
Elimination reactions involving esters often proceed through pathways where the carboxylate group acts as a leaving group. The nature of the R group in the ester (R-O-CO-Ar) and the reaction conditions determine the specific mechanism.
While specific solvolytic elimination studies on this compound are not extensively detailed in the available literature, the behavior of related 3,5-dinitrobenzoate esters provides insight into potential pathways. Solvolysis reactions of esters can proceed through various mechanisms, including SN1, SN2, and elimination pathways. For 3,5-dinitrobenzoates, the excellent leaving group ability of the 3,5-dinitrobenzoate anion is a key factor.
In the case of allylic and dienyl 3,5-dinitrobenzoates, solvolysis proceeds via an SN1-type mechanism with alkyl-oxygen bond fission. This is facilitated by the formation of a stabilized carbocation. For this compound, a direct SN1 solvolysis involving the formation of a phenyl cation is highly unfavorable under normal conditions due to the instability of the phenyl cation. Instead, nucleophilic attack at the carbonyl carbon is the more probable reaction pathway.
Elimination reactions would likely compete with substitution, particularly if the phenyl group were substituted with groups that could stabilize a positive charge or if the reaction were conducted in the presence of a strong, non-nucleophilic base. However, for the unsubstituted this compound, solvolysis leading to elimination is not a primary reaction pathway under typical solvolytic conditions.
The involvement of carbocation ion pair intermediates is a hallmark of SN1 reactions. In the solvolysis of esters where the alkyl group can form a stable carbocation, the initially formed carbocation and the carboxylate anion exist as an intimate ion pair. This can then progress to a solvent-separated ion pair and finally to dissociated ions.
For this compound, the formation of a phenyl carbocation is energetically prohibitive. Therefore, the investigation of carbocation ion pair intermediates in its solvolysis is not a relevant pathway. However, in the broader context of ester solvolysis, studies on systems that do form carbocations, such as those involving substituted benzyl or tertiary alkyl esters, have shown that the nature of the leaving group, like the 3,5-dinitrobenzoate anion, can influence the lifetime and subsequent reactions of these carbocationic intermediates. The highly delocalized and stable nature of the 3,5-dinitrobenzoate anion would make it an excellent counter-ion in such ion pairs.
Kinetic and Mechanistic Investigations
Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound. The electron-deficient nature of the acyl carbon makes it a prime target for nucleophilic attack.
The reactions of this compound with amines (aminolysis) and pyridines (pyridinolysis) are expected to proceed via nucleophilic substitution at the carbonyl carbon. While specific kinetic data for this compound is scarce, studies on structurally similar compounds, such as 2,4-dinitrophenyl benzoates and pyridyl benzoates, provide a strong basis for predicting its reactivity.
The aminolysis of substituted phenyl benzoates is a well-studied process. The reaction generally proceeds through a tetrahedral intermediate. The rate of the reaction is influenced by the basicity of the amine and the nature of the substituents on both the benzoyl and the phenyl leaving group. For this compound, the two nitro groups on the benzoyl moiety would significantly increase the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack compared to unsubstituted phenyl benzoate.
Kinetic studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates have shown that the reaction can proceed through a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). The stability of this intermediate is a key factor in determining the rate-determining step. Given the strong electron-withdrawing nature of the 3,5-dinitrobenzoyl group, the reaction of this compound with amines is likely to proceed through a well-defined tetrahedral intermediate.
Similarly, pyridinolysis reactions of activated phenyl esters have been shown to proceed via a stepwise mechanism. The Brønsted-type plot (logarithm of the rate constant versus the pKa of the nucleophile) for such reactions is often curved, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the pyridine (B92270) nucleophile increases.
A study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, including piperidine, in different solvents showed that the reaction proceeds via nucleophilic aromatic substitution (SNAr) rather than attack at the ester carbonyl. researchgate.net This highlights that with highly activated systems, the reaction site can shift. However, for this compound, which lacks the chloro substituents, attack at the carbonyl carbon is the more probable pathway for aminolysis and pyridinolysis.
Table 1: Expected Reactivity Trends in Aminolysis of this compound
| Nucleophile (Amine) | Expected Relative Rate | Probable Mechanism | Rate-Determining Step |
|---|---|---|---|
| Piperidine | High | Stepwise (Tetrahedral Intermediate) | Formation or Breakdown of Intermediate |
| Morpholine | Medium | Stepwise (Tetrahedral Intermediate) | Formation or Breakdown of Intermediate |
| Aniline | Low | Stepwise (Tetrahedral Intermediate) | Breakdown of Intermediate |
Mechanistic Studies of Charge-Transfer Complex Formation
This compound, with its electron-deficient aromatic ring, can act as a π-acceptor in the formation of charge-transfer (CT) complexes with electron-donating molecules (π-donors). These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor to the acceptor. nih.gov
The formation of a CT complex is typically characterized by the appearance of a new, often colored, absorption band in the UV-visible spectrum. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.
Studies on lanthanide 3,5-dinitrobenzoates with donors like o-phenylenediamine and N,N-dimethylaniline have demonstrated the formation of CT complexes where the 3,5-dinitrobenzoate moiety acts as the acceptor. researchgate.net The stacking interactions between the donor and acceptor molecules, facilitated by the charge transfer, play a crucial role in the supramolecular structure of these compounds. researchgate.net
The mechanism of CT complex formation involves the association of the donor and acceptor molecules in solution. The equilibrium constant for this association (KCT) and the molar extinction coefficient (εCT) of the CT band can be determined using spectrophotometric methods, such as the Benesi-Hildebrand equation.
For this compound, potential electron donors for CT complex formation could include polycyclic aromatic hydrocarbons, anilines, and other electron-rich aromatic systems. The interaction would involve the π-system of the donor and the electron-deficient π-system of the dinitrobenzoyl group.
Table 2: Potential Electron Donors for Charge-Transfer Complex Formation with this compound
| Electron Donor | Type of Donor | Expected Interaction |
|---|---|---|
| N,N-Dimethylaniline | π-donor (Aniline derivative) | π-π stacking |
| Anthracene | π-donor (Polycyclic Aromatic) | π-π stacking |
| Pyrene | π-donor (Polycyclic Aromatic) | π-π stacking |
| o-Phenylenediamine | n- and π-donor | n-π and π-π stacking |
Advanced Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and vibrational modes within the Phenyl 3,5-dinitrobenzoate (B1224709) molecule.
FTIR spectroscopy is instrumental in identifying the key functional groups present in Phenyl 3,5-dinitrobenzoate. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.
Nitro Group (NO₂) Vibrations : The two nitro groups on the benzene (B151609) ring give rise to strong and characteristic absorption bands. The asymmetric stretching vibration typically appears in the range of 1520-1570 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1370 cm⁻¹. For analogous compounds like 4,4-dinitrophenylbenzoate, these vibrations have been observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively researchgate.net.
Ester Group (C=O and C-O) Vibrations : The ester functional group is identified by two prominent stretching vibrations. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1735-1755 cm⁻¹. In similar ester compounds, this peak is very sharp and intense researchgate.net. The C-O stretching vibrations of the ester group are typically found in the 1200-1300 cm⁻¹ region. For the related compound phenyl benzoate (B1203000), these C-O stretching modes are coupled and appear as strong bands.
Aromatic Ring Vibrations : The presence of two aromatic rings (the phenyl group and the dinitrophenyl group) is confirmed by several bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region nih.gov. C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are found in the 690-900 cm⁻¹ range.
The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Ester C=O | Stretching | 1735 - 1755 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitro NO₂ | Asymmetric Stretching | 1520 - 1570 |
| Nitro NO₂ | Symmetric Stretching | 1340 - 1370 |
| Ester C-O | Stretching | 1200 - 1300 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is useful for identifying skeletal vibrations of the aromatic rings and the symmetric vibrations of the nitro groups.
Aromatic Ring Modes : The C=C stretching vibrations of the benzene rings, which are strong in the FTIR spectrum, also appear prominently in the Raman spectrum, typically in the 1580-1610 cm⁻¹ region researchgate.net. A characteristic "ring breathing" mode, a symmetric vibration of the entire benzene ring, is expected around 1000 cm⁻¹.
Nitro Group Vibrations : The symmetric stretching vibration of the NO₂ groups, observed around 1340-1370 cm⁻¹ in the infrared spectrum, is also typically strong and easily identifiable in the Raman spectrum.
Other Vibrations : C-H stretching vibrations on the aromatic rings are observed in the 3000-3100 cm⁻¹ range scirp.org. In-plane and out-of-plane bending modes of the C-H bonds and the C-C-C bonds of the rings appear at lower frequencies scirp.org.
Key expected Raman shifts for this compound are presented in the table below.
| Functional Group/Vibration | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1580 - 1610 |
| Nitro NO₂ | Symmetric Stretching | 1340 - 1370 |
| Aromatic Ring | Ring Breathing | ~1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of this compound.
The ¹H NMR spectrum of this compound displays distinct signals for the protons on the two different aromatic rings. The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitro and ester groups.
3,5-Dinitrobenzoate Ring Protons : The protons on this ring are in a highly deshielded environment due to the strong electron-withdrawing effects of the two nitro groups and the carbonyl group. This results in signals appearing far downfield. There are two types of protons on this ring:
H-4 : The single proton at the 4-position (between the two nitro groups) is expected to be a triplet and appear at the most downfield position, likely around 9.1-9.2 ppm. In the closely related methyl 3,5-dinitrobenzoate, this proton appears at ~9.15 ppm chemicalbook.com.
H-2 and H-6 : The two equivalent protons at the 2- and 6-positions are expected to appear as a doublet, slightly upfield from the H-4 proton, around 9.0-9.1 ppm chemicalbook.comchemicalbook.com.
Phenyl Ring Protons : The protons on the phenyl ring are influenced by the electron-withdrawing ester oxygen. They will appear as a complex multiplet in the typical aromatic region, but at a slightly downfield position compared to benzene (7.36 ppm). The expected range is approximately 7.2-7.5 ppm.
The table below outlines the predicted ¹H NMR chemical shifts for this compound.
| Protons | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H-2', H-6' (Dinitrobenzoate Ring) | 2H | Doublet (d) | 9.0 - 9.1 |
| H-4' (Dinitrobenzoate Ring) | 1H | Triplet (t) | 9.1 - 9.2 |
| H-2 to H-6 (Phenyl Ring) | 5H | Multiplet (m) | 7.2 - 7.5 |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached groups.
Ester Carbonyl Carbon : The carbon of the C=O group is highly deshielded and is expected to appear significantly downfield, typically in the range of 160-165 ppm.
3,5-Dinitrobenzoate Ring Carbons :
C-3' and C-5' : The carbons directly attached to the nitro groups are strongly deshielded and are expected around 148-150 ppm.
C-1' : The carbon attached to the carbonyl group is expected around 134-136 ppm.
C-2', C-6', and C-4' : The carbons bearing hydrogen atoms will appear further upfield, typically in the 122-130 ppm range.
Phenyl Ring Carbons :
C-1 : The carbon atom directly attached to the ester oxygen (ipso-carbon) is deshielded and expected around 150-152 ppm.
C-2, C-6, C-3, C-5, C-4 : The other carbons of the phenyl ring will appear in the typical aromatic region of 121-130 ppm.
A summary of the predicted ¹³C NMR chemical shifts is provided in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| C-1 (Phenyl, attached to O) | 150 - 152 |
| C-3', C-5' (Dinitrobenzoate, attached to NO₂) | 148 - 150 |
| C-1' (Dinitrobenzoate, attached to C=O) | 134 - 136 |
| Aromatic C-H Carbons | 121 - 130 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₈N₂O₆).
The primary fragmentation pathway involves the cleavage of the ester bond, which is the weakest bond in the central part of the molecule. This cleavage can occur in two ways:
Formation of the 3,5-dinitrobenzoyl cation : This involves the cleavage of the C-O bond, leading to a highly stable acylium ion. This fragment is expected to be very prominent in the spectrum.
m/z = 195, corresponding to [C₇H₃N₂O₅]⁺
Formation of the phenoxy cation or related fragments : Cleavage can also lead to fragments derived from the phenyl portion.
m/z = 93, corresponding to the phenoxy cation [C₆H₅O]⁺.
m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, arising from the loss of oxygen.
Further fragmentation of the 3,5-dinitrobenzoyl cation can occur through the loss of the nitro groups (NO₂), which have a mass of 46.
This fragmentation pattern provides clear evidence for the ester structure and the presence of the two distinct aromatic moieties.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing the fragmentation patterns of organic compounds. In the case of nitroaromatic compounds like this compound, EI-MS provides valuable structural information. The high energy of electron impact typically induces extensive fragmentation, offering a characteristic fingerprint of the molecule.
While a specific mass spectrum for this compound is not detailed in the provided research, the behavior of related nitroaromatic and benzoate structures under EI-MS allows for the prediction of its likely fragmentation pathways imedpub.comnih.gov. The ionization efficiency of the 3,5-dinitro isomer is noted to be high, unlike some other isomers which may undergo thermal decarboxylation in the ion source nih.gov. Key fragmentation reactions for aromatic nitro compounds and esters include the loss of nitro (NO₂) and nitroso (NO) groups, as well as decarboxylation nih.gov. The expulsion of these molecules can lead to the formation of various distonic radical anions nih.gov. For phenyl esters, cleavage of the ester bond is a common fragmentation pathway.
Expected Fragmentation Pathways for this compound:
Loss of Phenoxy Radical (•OC₆H₅): Cleavage of the ester bond to form the 3,5-dinitrobenzoyl cation.
Loss of Nitro Group (•NO₂): Expulsion of one or both nitro groups from the aromatic ring.
Decarboxylation: Loss of carbon dioxide (CO₂) from the ester group, often following initial fragmentation.
Formation of Benzopyrylium Cation: A potential rearrangement and fragmentation pathway observed in some substituted phenyl esters nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy and resolution nih.govuu.nl. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can differentiate between molecules with very similar nominal masses nih.gov. For this compound (C₁₃H₈N₂O₆), HRMS provides an experimental mass value that can be compared to the theoretically calculated exact mass. This allows for confident confirmation of the molecular formula, a critical step in chemical identification fda.govpensoft.net.
| Parameter | Value |
| Molecular Formula | C₁₃H₈N₂O₆ |
| Calculated Exact Mass | 288.03823 u |
| Typical HRMS Accuracy | < 5 ppm |
This table presents the theoretical exact mass for the neutral molecule. In practice, HRMS would measure the mass of a corresponding ion, such as [M+H]⁺, [M-H]⁻, or M⁺•.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins nih.govnih.gov. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization and desorption of the analyte molecules nih.gov.
For a low molecular weight compound like this compound, a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would typically be used nih.gov. MALDI studies could be employed to detect this compound in complex mixtures or for surface imaging applications, visualizing its spatial distribution on a sample surface nih.gov. The technique is known for its high sensitivity and tolerance to salts, making it a versatile tool in chemical analysis mdpi.complos.org.
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides precise data on its molecular structure, conformation, and intermolecular interactions within the crystal lattice.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Hypothetical Crystallographic Data for this compound:
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~18.8 |
| b (Å) | ~18.1 |
| c (Å) | ~8.0 |
| **β (°) ** | ~97.1 |
| **Volume (ų) ** | ~2700 |
| Z | 4 |
Note: This data is illustrative, based on published structures of similar benzoate compounds semanticscholar.org.
Optical and Thermal Characterization Methods
Advanced analytical techniques are crucial for elucidating the electronic and thermal properties of this compound. Spectroscopic and thermal analysis methods provide insights into the molecule's electronic transitions, thermal stability, and phase behavior, which are essential for its characterization in research settings.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores responsible for this absorption are primarily the nitro-substituted benzene ring and the phenyl benzoate system.
The electronic spectrum of this compound is expected to be characterized by transitions involving π → π* and n → π* orbitals. The benzene rings and the carbonyl group of the ester contain π electrons, and the nitro groups and the carbonyl oxygen possess non-bonding (n) electrons. The presence of two strongly electron-withdrawing nitro groups on the benzoic acid moiety significantly influences the electronic distribution and, consequently, the energy of these transitions.
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Associated Chromophore | Expected Spectral Region |
|---|---|---|
| π → π* | Aromatic Rings (Phenyl, Dinitrophenyl) | Ultraviolet (UV) |
| n → π* | Nitro Groups (-NO₂) | Ultraviolet/Visible (UV/Vis) |
| n → π* | Carbonyl Group (C=O) | Ultraviolet (UV) |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to assess the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as a function of temperature.
When applied to this compound, TGA would provide information on its decomposition temperatures. As the sample is heated, a significant loss of mass would indicate the onset of thermal decomposition. The resulting TGA curve would show a single or multiple steps depending on the decomposition mechanism. For many nitroaromatic compounds, thermal decomposition can be an energetic process.
DTA provides complementary information by detecting exothermic (heat releasing) or endothermic (heat absorbing) events. For this compound, melting would be observed as an endothermic peak, while decomposition is typically an exothermic process for energetic materials. The DTA curve can reveal the temperatures at which these events occur and their energetic nature. Although specific TGA and DTA data for this compound were not found, the analysis of related energetic materials often shows decomposition beginning after melting.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study phase transitions, such as melting and crystallization.
A DSC analysis of this compound would show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. This provides a quantitative measure of the energy required to melt the crystalline solid. Upon cooling, an exothermic peak would indicate the crystallization temperature. While a complete DSC thermogram for this compound is not available in the reviewed literature, the melting points of related 3,5-dinitrobenzoate esters have been reported.
Table 2: Reported Melting Points of Related 3,5-Dinitrobenzoate Esters
| Compound | Melting Point (°C) |
|---|---|
| Methyl 3,5-dinitrobenzoate | 108 biosynth.com |
| Ethyl 3,5-dinitrobenzoate | 94 biosynth.com |
This data for related compounds suggests a likely melting range for this compound that would be identifiable via DSC.
Other Analytical Methodologies
Beyond spectroscopic and thermal characterization, other analytical techniques are employed to determine the properties and purity of this compound and its derivatives.
Potentiometric Titration for Acid-Base Characterization of Derivatives
While this compound itself is an ester, its derivatives can be characterized using potentiometric titration. This technique is particularly useful for determining the neutralization equivalents of 3,5-dinitrobenzoate ester derivatives of alcohols and ethers. The presence of the two electron-withdrawing nitro groups makes the 3,5-dinitrobenzoate moiety sufficiently acidic to be titrated in nonaqueous systems.
The methodology involves refluxing the 3,5-dinitrobenzoate derivative with a solvent such as pyridine (B92270), followed by potentiometric titration with a strong nonaqueous base, like 0.01N tetrabutylammonium hydroxide (B78521). The endpoint of the titration is determined by monitoring the potential change with an electrode system. This method provides accurate and precise results for the neutralization equivalent, which is a valuable parameter for the identification of the original alcohol or ether that was derivatized.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of organic compounds like this compound. Reversed-phase HPLC is particularly well-suited for the analysis of nitroaromatic compounds.
A typical HPLC method for purity assessment would involve a C18 or Phenyl-Hydride stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm, which is a common wavelength for detecting aromatic compounds.
The purity of a this compound sample would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The presence of impurities would be indicated by additional peaks at different retention times. This method is highly sensitive and reproducible for the quantitative analysis of nitroaromatics mtc-usa.com.
Table 3: Exemplar HPLC Conditions for Analysis of Nitroaromatic Compounds
| Parameter | Condition |
|---|---|
| Column | Cogent Phenyl Hydride™, 4µm, 100Å mtc-usa.com |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid mtc-usa.com |
| Flow Rate | 1.0 mL/minute mtc-usa.com |
| Detection | UV at 254 nm mtc-usa.com |
| Injection Volume | 1 µL mtc-usa.com |
These conditions are based on established methods for similar nitroaromatic explosives and would be a suitable starting point for the purity assessment of this compound.
Computational Chemistry and Theoretical Studies on Phenyl 3,5 Dinitrobenzoate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of nitroaromatic compounds. researchgate.netnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for predicting the molecular structures and vibrational spectra of polyatomic molecules. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations. researchid.coasianresassoc.org
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. lodz.pl For systems related to Phenyl 3,5-dinitrobenzoate (B1224709), DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles in the ground state. nih.govacs.org For instance, in a study on 3,5-dinitrobenzoic acid (DNBA), the geometry was optimized using the B3LYP method to establish its stable conformation. researchgate.netnih.gov These optimized parameters are crucial for understanding the molecule's three-dimensional structure and serve as the foundation for subsequent calculations of other properties like vibrational frequencies and electronic transitions. lodz.pl The electronic structure, which describes the arrangement and energies of electrons, is also determined during this process, providing a basis for analyzing molecular orbitals. lodz.pl
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.netscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. researchgate.netiucr.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, which is often associated with charge transfer capabilities within the molecule. science.gov In studies of compounds containing the 3,5-dinitrobenzoate moiety, the LUMO is often localized on the electron-accepting 3,5-dinitrobenzoate ring, while the HOMO is situated on the electron-donating part of the molecule. researchgate.net This distribution facilitates intramolecular charge transfer. For example, the calculated HOMO-LUMO energy gap for 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (BDNB) was found to be low, indicating high reactivity. science.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-amino-3-methylpyridinium-3,5-dinitrobenzoate (AMPDB) | -7.0026 | -2.7410 | 4.2616 (Calculated from I and A) | researchgate.net |
| 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate (BDNB) | Reported as low, confirming high reactivity. | science.gov | ||
| p-Anisidine-3,5-dinitrobenzoic acid (ADNBA) | Not specified | 0.01915 | asianresassoc.org |
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to investigate the distribution of electronic charge within a molecule and to understand bonding interactions. researchgate.netnih.gov Mulliken analysis assigns a partial charge to each atom, which helps in predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net
NBO analysis provides a more detailed chemical picture by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and antibonds). researchgate.netuni-rostock.de This method is particularly effective for studying intramolecular charge transfer and hyperconjugative interactions. nih.govresearchid.co The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. semanticscholar.org In studies on 3,5-dinitrobenzoic acid, NBO analysis has been used to explain the strengthening and polarization of the C=O bond due to conjugation and to identify key intramolecular interactions. researchgate.netnih.gov
DFT calculations allow for the prediction of various global reactivity descriptors that quantify a molecule's stability and reactivity. These parameters are derived from the energies of the frontier molecular orbitals. researchgate.net
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2). A negative value indicates stability against decomposition. researchgate.net
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).
For 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, the negative chemical potential indicated that the compound is stable and resists spontaneous decomposition. researchgate.net The low HOMO-LUMO gap and associated descriptors for related systems confirm their reactive nature. science.gov
| Parameter | Symbol | Value |
|---|---|---|
| Ionization Potential | I | 7.0026 eV |
| Electron Affinity | A | 2.7410 eV |
| Global Hardness | η | 2.1308 |
| Chemical Potential | μ | -4.8718 eV |
| Global Electrophilicity Index | ω | 5.568 |
| Softness | S | 0.2346 |
Data sourced from a study on a related dinitrobenzoate complex. researchgate.net
Theoretical calculations of vibrational wavenumbers are a powerful tool for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov DFT methods can predict the harmonic vibrational frequencies of a molecule. scholarsportal.info Although the calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets, they can be brought into good agreement with experimental data by applying a scaling factor. researchid.co The detailed assignment of vibrational modes is typically performed using Potential Energy Distribution (PED) analysis. researchid.co Such studies on related molecules like 3,5-dinitrobenzoic acid have shown good agreement between the scaled theoretical wavenumbers and the experimental spectra, allowing for unambiguous assignment of vibrational modes. researchgate.netnih.gov
Quantum Chemical Studies
Broader quantum chemical studies on Phenyl 3,5-dinitrobenzoate and analogous systems encompass a range of theoretical investigations beyond standard DFT calculations. acs.orgscilit.com These studies aim to provide a comprehensive understanding of the molecule's behavior at the electronic level. This includes investigating intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and supramolecular assembly of these compounds. iucr.orgresearchgate.net
Furthermore, quantum chemical methods are employed to explore the nonlinear optical (NLO) properties of these materials. The presence of electron-donating and electron-accepting groups (like the dinitrobenzoate moiety) can lead to significant molecular hyperpolarizability, making them candidates for optoelectronic applications. asianresassoc.orgresearchgate.net Quantum chemical calculations of properties like first-order hyperpolarizability help in screening and designing new NLO materials. science.gov These theoretical approaches are complementary to experimental techniques and are essential for rationalizing observed properties and predicting the behavior of novel chemical systems. acs.org
First-Order Hyperpolarizability Calculations for Nonlinear Optical Properties
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, driven by the demand for materials in applications like optical data storage and telecommunications. acs.org Organic molecules with extensive π-conjugated systems, particularly those with electron donor-acceptor (D-π-A) motifs, are of great interest due to their potential for large second-order NLO responses. nih.gov This response is quantified at the molecular level by the first-order hyperpolarizability (β). mdpi.com
Computational methods, primarily Density Functional Theory (DFT), are widely used to calculate the first-order hyperpolarizability of molecules. nih.govresearchgate.net The 3,5-dinitrobenzoate group is a potent electron acceptor, and when combined with an electron-donating group, it can create a molecule with significant intramolecular charge transfer and, consequently, a high β value. researchgate.netresearchgate.net
Theoretical studies on various 3,5-dinitrobenzoate salts have demonstrated their promise as NLO materials. For instance, calculations on 3-aminopyridinium 3,5-dinitrobenzoate (APDNBA) and 4-dimethylaminopyridinium-3,5-dinitrobenzoate (DMAPDNBA) were performed using the B3LYP functional. researchgate.net The first-order hyperpolarizability (β) of the DMAPDNBA complex was calculated to be 19 times that of urea (B33335), a standard reference material for NLO studies. researchgate.net Similarly, quantum chemical calculations for other dinitrobenzoate-based charge-transfer complexes have predicted substantial hyperpolarizability values, indicating their suitability for photonic applications. asianresassoc.orgscilit.com These studies confirm that the charge transfer from a donor moiety to the 3,5-dinitrobenzoate acceptor is a key factor in enhancing the molecular hyperpolarizability. researchgate.net
Table 1: Calculated First-Order Hyperpolarizability (β) for Dinitrobenzoate Derivatives This table presents theoretical data for compounds structurally related to this compound to illustrate the NLO potential of the dinitrobenzoate moiety.
| Compound | Computational Method | Calculated β (esu) | Reference Compound | β Ratio (Compound/Urea) |
| DMAPDNBA¹ | DFT/B3LYP | 11.63 x 10⁻³⁰ | Urea | ~19x |
| APDNBA² | DFT/B3LYP/6-31++G(d,p) | 6.18 x 10⁻³⁰ | Urea | - |
| MADNBA³ | DFT/B3LYP | - | Urea | - |
¹ 4-dimethylaminopyridinium-3,5-dinitrobenzoate researchgate.net ² 3-Aminopyridinium 3,5-dinitrobenzoate researchgate.net ³ 4-methylanilinium 3,5-dinitrobenzoate researchgate.net
Molecular Orbital and Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that describes the molecule's kinetic stability, chemical reactivity, and optical characteristics. mdpi.comiucr.org A small energy gap suggests a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. asianresassoc.org
In donor-acceptor systems containing the 3,5-dinitrobenzoate anion, theoretical calculations consistently show a distinct localization of the frontier orbitals. The HOMO is typically delocalized on the electron-donating cation, while the LUMO is centered on the electron-accepting 3,5-dinitrobenzoate moiety. researchgate.net This spatial separation confirms that the lowest energy electronic transition corresponds to an intramolecular charge transfer from the donor to the acceptor. researchgate.netasianresassoc.org For example, in a complex of p-anisidine (B42471) and 3,5-dinitrobenzoic acid, DFT calculations using the B3LYP/6-311++G(d,p) method were used to determine the HOMO-LUMO energy gap, which is crucial for assessing its NLO suitability. asianresassoc.orgasianresassoc.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. mdpi.combohrium.com The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. mdpi.com In dinitrobenzoate derivatives, the most negative potential (red/yellow) is typically located around the highly electronegative oxygen atoms of the nitro groups and the carboxylate function. researchgate.netmdpi.com Conversely, the positive potential (blue) is found around the hydrogen atoms of the donor component, identifying them as the primary sites for nucleophilic interaction. mdpi.com
Table 2: Representative Frontier Orbital Energies for a Dinitrobenzoate System Data based on the 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) complex to illustrate typical values. researchgate.net
| Parameter | Value (eV) | Description |
| E(HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 0.7581 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential (I) | 7.0026 | Energy required to remove an electron (I ≈ -E(HOMO)). |
| Electron Affinity (A) | 2.7410 | Energy released when an electron is added (A ≈ -E(LUMO)). |
| Global Hardness (η) | 2.1308 | Resistance to charge transfer (η = (I-A)/2). |
In Silico Modeling for Structure-Activity Relationship Prediction
In silico modeling is a valuable tool in medicinal chemistry for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). This approach allows for the rational design of new, more potent therapeutic agents by correlating specific structural features with biological outcomes. wiley.com
A notable study investigated the antifungal activity of a series of twenty 3,5-dinitrobenzoate and 3,5-dinitrobenzamide (B1662146) derivatives against several Candida species, which are known to cause infections in immunocompromised individuals. wiley.comresearchgate.net The study combined experimental screening with in silico modeling to elucidate the compounds' mechanism of action and establish a clear SAR. wiley.com
To understand these findings at a molecular level, in silico modeling was performed on the most active compound, ethyl 3,5-dinitrobenzoate. wiley.com The modeling against C. albicans suggested a multitarget antifungal mechanism. wiley.comresearchgate.net The computational analysis predicted that the compound could interfere with several cellular processes, with a notable predicted interaction being the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. wiley.comresearchgate.net This computational work provides a mechanistic hypothesis for the observed antifungal activity and serves as a guide for the future development of novel antifungal agents based on the 3,5-dinitrobenzoate scaffold. wiley.com
Table 3: Antifungal Activity of Representative 3,5-Dinitrobenzoate Esters Data from a study on the antifungal activity of dinitrobenzoate derivatives against Candida species. wiley.com
| Compound | R-Group | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | C. tropicalis MIC (µg/mL) |
| Ethyl 3,5-dinitrobenzoate | -CH₂CH₃ | 125 | 100 | 500 |
| Propyl 3,5-dinitrobenzoate | -(CH₂)₂CH₃ | 1000 | 1000 | 1000 |
| This compound | -C₆H₅ | >1000 | >1000 | >1000 |
Structure Activity Relationship Sar Investigations of Phenyl 3,5 Dinitrobenzoate and Analogues
Impact of Substituents on Chemical Reactivity Profiles
The chemical reactivity of phenyl 3,5-dinitrobenzoate (B1224709) analogues is significantly influenced by the electronic and steric nature of substituents on both the phenyl and benzoate (B1203000) rings. The two nitro groups on the benzoate moiety are strong electron-withdrawing groups, which make the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Studies on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile (B52724) have provided evidence for a catalytic six-membered cyclic transition state. jst.go.jp The reactivity of substituted phenyl benzoates generally increases as the substituents on both the phenyl and the benzoate rings become more electron-withdrawing. researchgate.net For instance, in reactions with primary amines, reactivity is enhanced when the substituent on the phenyl or benzoate ring is a stronger electron-withdrawing group. researchgate.net
The Hammett equation is often employed to quantify the effect of substituents on the reactivity of these compounds. For nucleophilic substitution reactions of Y-substituted-phenyl X-substituted-cinnamates, a related class of compounds, the Hammett plot for reactions with various nucleophiles shows a linear correlation, indicating a consistent reaction mechanism. researchgate.net Specifically, for the reactions of 4-nitrophenyl X-substituted benzoates, the use of σ+ constants provides a better correlation than σ constants, suggesting that ground-state stabilization significantly affects the reaction rates. researchgate.net
In the context of solvolysis reactions, the effect of substituents on the leaving group (the substituted phenoxide) is also crucial. For the solvolysis of 2-[dimethyl(X-phenyl)silyl]-l-(Y-phenyl)ethyl 3,5-dinitrobenzoates, the nature of the substituent Y on the phenyl leaving group influences the reaction rate. researchgate.net Weaker electron-withdrawing groups on the leaving group lead to an increase in the magnitude of the α-effect, which is the enhanced reactivity of a nucleophile with a lone pair of electrons adjacent to the attacking atom. researchgate.net This suggests that the transition state is stabilized through a cyclic structure. researchgate.net
Furthermore, the steric effects of substituents can also play a role. In the acyl exchange reactions of substituted phenyl benzoates, the structural changes in the acyl component affect the reaction rate due to both steric and electronic effects. jst.go.jp However, these effects are generally smaller than the polar effects caused by substituents on the phenol (B47542) ring. jst.go.jp The rate-determining step in these reactions is often controlled by the lability of the ester bond, which is related to the pKa values of the corresponding phenols. jst.go.jp
Interactive Table: Effect of Substituents on Reactivity
| Compound Class | Substituent Effect | Impact on Reactivity | Reference |
| 4-Nitrophenyl X-substituted benzoates | Electron-withdrawing X | Increased reactivity with primary amines | researchgate.net |
| Y-Substituted-phenyl cinnamates | Weaker electron-withdrawing Y | Increased α-effect | researchgate.net |
| Substituted phenyl benzoates | Steric bulk on acyl group | Slower acyl exchange | jst.go.jp |
| Substituted phenyl benzoates | Electron-withdrawing on phenol ring | Increased lability of ester bond | jst.go.jp |
Exploration of Hydrophobic Moiety Influence on Molecular Interactions
The hydrophobic moiety, typically the phenyl group in this compound, plays a crucial role in molecular interactions, particularly in biological systems. The shape and nature of this hydrophobic group can significantly influence the binding affinity of the molecule to its target.
In the context of 5-lipoxygenase (5-LOX) inhibition, a series of aryl 3,5-dinitrobenzoates were synthesized to explore the influence of the hydrophobic group. doi.org Molecular docking studies of naphthalen-1-yl 3,5-dinitrobenzoate (JMC-4), a known 5-LOX inhibitor, revealed that the naphthyl group is essential for forming hydrophobic interactions with a pocket around the amino acid residue Leu414 of the enzyme. doi.org
Systematic modifications of the hydrophobic part of the molecule have shown that the shape of this moiety is critical for inhibitory activity. doi.org For instance, introducing a methyl group at the 3-position of the phenyl ring (3-tolyl 3,5-dinitrobenzoate) resulted in a highly active compound. doi.org In contrast, a phenyl group at the same position led to comparable activity as the parent compound, while a 3-propyl-phenyl group resulted in a five-fold loss of potency. doi.org Substitution at the 2- or 4-position of the phenyl ring was found to be less optimal. doi.org
The introduction of more complex hydrophobic groups, such as a phenyl group at the 3-position of the phenyl ring, led to a significant loss of potency. doi.org This trend was even more pronounced when the phenyl group was substituted at the 4-position. doi.org These findings underscore the importance of a well-defined shape for the hydrophobic moiety to ensure optimal interaction with the target's binding site.
Furthermore, the replacement of the ester linkage with an amide bond, which introduces a hydrogen bond donor, can also modulate the activity. doi.org In many cases, the amide analogs showed enhanced inhibitory activities, highlighting the interplay between hydrophobic interactions and other types of molecular interactions like hydrogen bonding. doi.org
Interactive Table: Influence of Hydrophobic Moiety on 5-LOX Inhibition doi.org
| Compound | Hydrophobic Moiety | IC50 (nM, cell-free) | IC50 (µM, HWB) |
| 3-tolyl 3,5-dinitrobenzoate | 3-Me-phenyl | 6 | 0.5 |
| This compound | Phenyl | Comparable to parent | - |
| 3-propyl-phenyl 3,5-dinitrobenzoate | 3-propyl-phenyl | 5-fold loss of potency | - |
| [1,1'-biphenyl]-3-yl 3,5-dinitrobenzoate | 3-phenyl-phenyl | 9-fold loss of potency | 4-fold loss of potency |
| [1,1'-biphenyl]-4-yl 3,5-dinitrobenzoate | 4-phenyl-phenyl | Enhanced loss of potency | - |
Stereochemical Effects on Chemical Behavior (e.g., Chiral Derivatives)
The introduction of chirality into this compound analogues can have a profound impact on their chemical and biological behavior. The 3,5-dinitrobenzoate group is often used as a derivatizing agent for chiral alcohols and amines to facilitate their separation and characterization by techniques like HPLC and NMR spectroscopy. wiley-vch.deresearchgate.net The rigid and planar structure of the dinitrobenzoyl group, combined with its ability to engage in π-π stacking and hydrogen bonding, makes it an effective chiral auxiliary. researchgate.net
The configurations of diastereomers of chiral compounds, such as (-)-8-phenylmenthol (B56881), have been confirmed by X-ray diffractometry of their 3,5-dinitrobenzoate derivatives. researchgate.netresearchgate.net This demonstrates the utility of the 3,5-dinitrobenzoate moiety in solid-state structural analysis of chiral molecules.
In the context of asymmetric synthesis, chiral auxiliaries derived from this compound can be used to control the stereochemical outcome of reactions. For example, enantiopure 4-oxo-pipecolic acid derivatives have been obtained through aza-Diels–Alder reactions using iminoacetates possessing two chiral auxiliaries, one of which is derived from (-)-8-phenylmenthol or (+)-8-phenylneomenthol. researchgate.netresearchgate.net
The stereochemistry of the starting material can dictate the stereochemistry of the final product in complex reaction sequences. In a triflate-mediated intramolecular Schmidt reaction, the configuration of a starting chiral alcohol, which was assigned by X-ray analysis of its 3,5-dinitrobenzoate ester, controlled the diastereoselectivity of the entire process, leading to the formation of a single diastereoisomer out of four possibilities. wiley.com
Furthermore, the stereochemical course of palladium-catalyzed cross-coupling reactions of an enantioenriched, α-substituted, allylic silanolate salt was investigated. The absolute configuration of the product was established by converting it to a known 3,5-dinitrobenzoate derivative, which allowed for the determination of the reaction mechanism. nih.gov
The separation of enantiomers using chiral stationary phases (CSPs) often involves derivatives of 3,5-dinitrobenzoate. For instance, N-(3,5-dinitrobenzoyl)-α-phenylethylamine is a well-known chiral selector where the dinitrobenzoyl group plays a key role in the chiral recognition mechanism through π-π interactions and hydrogen bonding.
Interactive Table: Application of this compound in Stereochemistry
| Application | Chiral Compound | Method | Outcome | Reference |
| Configuration Determination | (-)-8-phenylmenthol | X-ray diffractometry of 3,5-dinitrobenzoate | Confirmation of diastereomer configurations | researchgate.netresearchgate.net |
| Asymmetric Synthesis | Iminoacetates with (-)-8-phenylmenthyl auxiliary | Aza-Diels-Alder reaction | High diastereoselectivity | researchgate.netresearchgate.net |
| Reaction Mechanism Study | Chiral azidoalcohol | X-ray analysis of 3,5-dinitrobenzoate ester | Assignment of starting material configuration | wiley.com |
| Enantiomeric Separation | Chiral alcohols | HPLC of 3,5-dinitrobenzoate derivative | Determination of enantioselectivity | wiley-vch.de |
| Chiral Recognition | N-(3,5-dinitrobenzoyl)-α-phenylethylamine | Chiral Stationary Phase in LC | Separation of enantiomers |
Applications in Advanced Organic Synthesis and Material Science Research
Phenyl 3,5-Dinitrobenzoate (B1224709) as a Key Intermediate in Complex Molecule Synthesis
The structural characteristics of Phenyl 3,5-dinitrobenzoate make it a valuable building block in the construction of more elaborate chemical structures. The dinitrobenzoyl moiety enhances the reactivity of the compound, allowing for a variety of functionalization pathways essential for creating complex, high-value molecules.
Synthetic Pathways to Advanced Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and materials science. The synthesis of these high-purity compounds requires precise control over chemical reactions and intermediates. This compound serves as a key component in the synthesis of various fine chemicals due to its defined structure and predictable reactivity. Its utility as a building block allows chemists to introduce the dinitrobenzoyl functional group into larger molecules, a common strategy for tuning the electronic properties, stability, or reactivity of the final product.
Synthesis of Natural Products and Biologically Active Compounds
Natural products are a cornerstone of drug discovery, with a significant percentage of therapeutic agents being derived directly or indirectly from biological sources nih.gov. The total synthesis of complex natural products in the laboratory is a challenging field that often requires the strategic use of protecting groups and reactive intermediates. The 3,5-dinitrobenzoate group can be used to modify hydroxyl (-OH) groups within a complex molecule during a synthetic sequence. This transformation converts the alcohol into an ester, which can alter its reactivity or protect it from unwanted reactions while other parts of the molecule are being modified. This strategy is integral to the assembly of intricate, biologically active compounds, bridging the gap between natural product synthesis and drug discovery nih.gov.
Derivatization Reagent in Analytical Chemistry
One of the most well-established applications of this compound's precursor, 3,5-dinitrobenzoyl chloride, is in analytical chemistry. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique journalajacr.comsdiarticle4.comresearchgate.net.
Use in Chromatographic Techniques for Separation and Identification
In analytical techniques like High-Performance Liquid Chromatography (HPLC), the detection of certain compounds can be challenging if they lack a chromophore—a part of the molecule that absorbs ultraviolet (UV) light. Derivatization is employed to attach a UV-active label to such compounds, enhancing their detectability journalajacr.comsdiarticle4.comresearchgate.net.
Alcohols and amines, for example, can be reacted with 3,5-dinitrobenzoyl chloride in a pre-column derivatization step. This reaction forms the corresponding 3,5-dinitrobenzoate ester or amide, which contains the strongly UV-absorbing dinitrophenyl group. This chemical modification allows for the highly sensitive and selective detection of the original analyte during HPLC analysis, making it possible to separate and quantify components even in complex mixtures .
Reagent for Specific Organic Compound Determination (e.g., Alcohols, Amines)
A classic application in qualitative organic analysis is the identification of unknown alcohols and amines mnstate.edu. Many simple alcohols are liquids, making the precise determination of their boiling point difficult. By reacting the unknown alcohol with 3,5-dinitrobenzoyl chloride (or 3,5-dinitrobenzoic acid), it is converted into a solid 3,5-dinitrobenzoate ester researchgate.netwikipedia.orghansshodhsudha.com. These solid derivatives are typically crystalline and have sharp, characteristic melting points wikipedia.orghansshodhsudha.com. By purifying the derivative through recrystallization and measuring its melting point, a chemist can compare the value to a list of known derivatives to identify the original alcohol mnstate.eduresearchgate.net. This reliable method remains a fundamental technique in organic chemistry education and research for the structural elucidation of unknown compounds hansshodhsudha.com.
The table below provides the literature melting points for the 3,5-dinitrobenzoate derivatives of several common alcohols.
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol (B129727) | 108-109 |
| Ethanol | 91-93 |
| 2-Propanol | 123 |
| n-Butanol | 63-64 |
| n-Hexanol | 57-58 |
| n-Octanol | 61-62 |
| n-Decanol | 57-58 |
Data sourced from multiple chemical studies. mnstate.eduresearchgate.net
Integration into Material Science
The exploration of this compound in material science has been focused on its potential contributions to polymers, coatings, and nonlinear optical materials. The inherent properties of the 3,5-dinitrobenzoate moiety, particularly its electron-withdrawing nature, have driven research into its utility in advanced material applications.
Development of Specialized Polymers and Coatings
The incorporation of specific chemical moieties to enhance the properties of polymers and coatings is a common strategy in material science. Functional groups can impart improved thermal stability, UV resistance, and specific reactivity for cross-linking or further modification. While the dinitrobenzoate group is utilized in various chemical syntheses, a review of available scientific literature does not indicate that this compound is a common or standard component in the development of specialized polymers and protective coatings. Research in this area tends to focus on other functionalized monomers and additives to achieve desired material properties.
Contribution to Nonlinear Optical (NLO) Materials and Optoelectronic Devices
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with donor-acceptor structures and extensive π-conjugated systems often exhibit significant NLO properties. The 3,5-dinitrobenzoate group, with its strong electron-withdrawing nitro groups, is a component of interest in the design of NLO materials.
Research has been conducted on materials incorporating the 3,5-dinitrobenzoate anion, which have shown potential as NLO candidates. For instance, salts such as 3-Aminopyridinium 3,5-dinitrobenzoate have been synthesized and characterized for their NLO properties. However, specific experimental or theoretical studies detailing the second-harmonic generation (SHG) or third-order nonlinear optical susceptibility of this compound itself are not extensively reported in the scientific literature. While the molecular structure of this compound possesses some features conducive to NLO activity, its efficacy and potential for application in optoelectronic devices remain an area requiring further investigation.
Role in Biochemical Probes and Enzyme Interaction Studies
The structural characteristics of this compound have led to its investigation in the realm of biochemistry, particularly in the study of enzyme-inhibitor interactions.
Studies on Enzyme Inhibition Mechanisms
This compound has been studied as part of a class of compounds designed as enzyme inhibitors. Specifically, its role as an inhibitor of 5-lipoxygenase (5-LOX) has been explored. 5-LOX is a key enzyme in the biosynthetic pathway of leukotrienes, which are inflammatory mediators.
In a study focused on developing potent 5-LOX inhibitors, a series of aryl 3,5-dinitrobenzoates were synthesized and evaluated. This compound (referred to as compound 3b in the study) was among the tested compounds. The inhibitory activity of these compounds was assessed through both cell-free and human whole blood assays.
The research revealed that the nature of the aryl group significantly influences the inhibitory potency. For instance, the introduction of a 3-methylphenyl group (3-tolyl 3,5-dinitrobenzoate) resulted in a highly active compound with an IC50 value of 6 nM in the cell-free assay. In comparison, this compound exhibited activity that was comparable to the parent compound in the series. These structure-activity relationship (SAR) studies provide valuable insights into the design of more effective 5-LOX inhibitors, highlighting the importance of the hydrophobic moiety in the inhibitor's structure.
| Compound | Structure | Cell-Free IC50 (nM) | Human Whole Blood IC50 (µM) |
|---|---|---|---|
| 3-tolyl 3,5-dinitrobenzoate | 3-Me-C6H4-O-CO-C6H3(NO2)2 | 6 | 0.5 |
| This compound | C6H5-O-CO-C6H3(NO2)2 | Comparable to parent compound | Comparable to parent compound |
Probes for Protein Interaction Investigations
Biochemical probes are essential tools for studying the interactions between molecules in biological systems. These probes are often designed to bind to a specific target, such as a protein, and report on that interaction, frequently through a change in a physical property like fluorescence.
While there is extensive research into the development of various molecular probes for protein interaction studies, a review of the scientific literature does not indicate that this compound has been specifically developed or utilized as a biochemical probe for investigating protein interactions. The research in this field is vast, with a focus on molecules that can be readily functionalized with reporter groups and exhibit high specificity and affinity for their biological targets.
Q & A
Q. What are the standard synthetic routes for preparing phenyl 3,5-dinitrobenzoate?
this compound is typically synthesized via esterification. A common method involves reacting 3,5-dinitrobenzoyl chloride with phenol under alkaline conditions (e.g., using pyridine or triethylamine as a base). Alternatively, transesterification of methyl 3,5-dinitrobenzoate with phenol in the presence of a catalyst (e.g., sulfuric acid) can yield the phenyl ester. Reaction progress is monitored by TLC, and purification is achieved via recrystallization from ethanol or acetone .
Q. How can the purity and identity of this compound be verified?
Key analytical techniques include:
- Melting Point Analysis : Compare observed melting points (e.g., 107–109°C for methyl 3,5-dinitrobenzoate analogs) with literature values .
- Spectroscopy :
- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and nitro group vibrations (~1530 and 1350 cm⁻¹).
- NMR : Aromatic proton signals in the δ 8.5–9.0 ppm range (meta-nitro substituents) and ester carbonyl carbon at ~165 ppm in NMR .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence their optical properties?
The nitro and ester groups create strong hydrogen-bonding networks, which are critical for non-linear optical (NLO) activity. For example, 3-aminopyridinium 3,5-dinitrobenzoate exhibits second-harmonic generation (SHG) due to its non-centrosymmetric crystal structure. X-ray diffraction (using SHELX software for refinement) reveals intermolecular interactions (e.g., N–H···O and C–H···O bonds) that enhance dipole alignment and polarizability .
Q. What methodological challenges arise in resolving structural contradictions in this compound derivatives?
Discrepancies in crystallographic data (e.g., hydrogen bonding patterns) can occur due to polymorphism or twinning. Advanced approaches include:
- High-Resolution XRD : Use synchrotron radiation to resolve overlapping reflections.
- DFT Calculations : Validate experimental bond lengths and angles against theoretical models.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .
Q. How can this compound derivatives be applied in biochemical research?
Derivatives like 1-naphthyl 3,5-dinitrobenzoate inhibit enzymes such as 5-lipoxygenase (IC = 1.04 µM) and microsomal prostaglandin E synthase-1 (IC = 3.6 µM). Methodologies include:
- In Vitro Assays : Human whole blood (HWB) assays to measure anti-inflammatory activity (IC = 8.6 µM).
- Docking Studies : Molecular modeling to explore binding interactions with enzyme active sites .
Methodological Considerations
Q. What strategies optimize the crystallization of this compound for X-ray studies?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
- Temperature Gradients : Gradual cooling from saturated solutions promotes single-crystal growth.
- Additives : Small amounts of acetic acid or amines can modify hydrogen-bonding networks .
Q. How do reaction conditions influence the regioselectivity of nitro group introduction in benzoate esters?
Nitration of phenyl benzoate derivatives typically follows electrophilic aromatic substitution rules. Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
